Unk-DL-Phe-Ser-NH2
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Overview
Description
The compound “Unk-DL-Phe-Ser-NH2” is a synthetic peptide composed of the amino acids phenylalanine and serine, with an amide group at the C-terminus. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Peptides like “this compound” are known for their ability to interact with biological systems, making them valuable tools for research and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Unk-DL-Phe-Ser-NH2” typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (phenylalanine and serine) through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups, allowing the next amino acid to be added. The final step involves cleaving the peptide from the resin and deprotecting the side chains to yield the desired peptide.
Industrial Production Methods
Industrial production of peptides like “this compound” often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
“Unk-DL-Phe-Ser-NH2” can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require specific catalysts and conditions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylalanine derivatives, while reduction can result in modified peptide structures.
Scientific Research Applications
“Unk-DL-Phe-Ser-NH2” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of “Unk-DL-Phe-Ser-NH2” involves its interaction with specific molecular targets, such as receptors and enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Dermorphin: A highly potent opioid peptide with a similar structure.
Taphalgin: A synthetic derivative of dermorphin with analgesic properties.
Diphenylalanine-based peptides: Known for their self-assembly properties and applications in nanomedicine.
Uniqueness
“Unk-DL-Phe-Ser-NH2” is unique due to its specific amino acid sequence and potential applications. Unlike other peptides, it combines the properties of phenylalanine and serine, making it a valuable tool for research and therapeutic purposes.
Properties
IUPAC Name |
N-[1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c24-20(28)19(13-27)25-21(29)18(9-14-4-2-1-3-5-14)26-22(30)23-10-15-6-16(11-23)8-17(7-15)12-23/h1-5,15-19,27H,6-13H2,(H2,24,28)(H,25,29)(H,26,30)/t15?,16?,17?,18?,19-,23?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHAAXHJNTTPK-XDNQBYJPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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